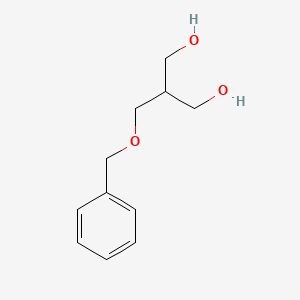

2-((Benzyloxy)methyl)propane-1,3-diol

説明

2-((Benzyloxy)methyl)propane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a benzyloxy group attached to a propane-1,3-diol backbone. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

特性

IUPAC Name |

2-(phenylmethoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRWMXZIGBWCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437167 | |

| Record name | 2-benzyloxymethyl-propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117087-18-0 | |

| Record name | 2-[(Phenylmethoxy)methyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117087-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzyloxymethyl-propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Williamson Ether Synthesis

This method involves the nucleophilic substitution of a hydroxyl group in propane-1,3-diol with a benzyl group. A base such as sodium hydride (NaH) deprotonates the diol, forming an alkoxide intermediate that reacts with benzyl bromide.

Procedure :

- Propane-1,3-diol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

- Sodium hydride (1.2 equiv) is added at 0°C under inert atmosphere, followed by benzyl bromide (1.1 equiv).

- The reaction is stirred at room temperature for 12–24 hours.

- The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Key Parameters :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Temperature | 0°C to room temperature |

| Catalyst/Base | NaH |

Acid-Catalyzed Benzylation

Propane-1,3-diol reacts directly with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH). This method avoids hazardous bases but requires careful control of reaction conditions.

Procedure :

- Propane-1,3-diol (1.0 equiv), benzyl alcohol (2.0 equiv), and p-TsOH (0.1 equiv) are mixed in toluene.

- The reaction is heated under reflux with a Dean-Stark trap to remove water.

- After 8–12 hours, the mixture is neutralized with NaHCO₃, filtered, and concentrated.

- The crude product is purified via distillation or recrystallization.

Key Parameters :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Time | 8–12 hours |

| Temperature | 110–120°C (reflux) |

| Catalyst | p-TsOH |

Continuous Flow Reactor Synthesis

For industrial-scale production, continuous flow reactors optimize efficiency and yield. This method enhances heat transfer and reduces side reactions.

Procedure :

- Propane-1,3-diol and benzyl bromide are pumped into a reactor with immobilized base catalysts (e.g., K₂CO₃ on alumina).

- The reaction occurs at 80–100°C under pressure (2–5 bar).

- The output is continuously extracted, and unreacted reagents are recycled.

Key Parameters :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Residence Time | 30–60 minutes |

| Temperature | 80–100°C |

| Pressure | 2–5 bar |

Hydroformylation and Hydrogenation

A patent-derived method involves hydroformylation of cyclic acetals derived from acrolein and diols, followed by hydrogenation and hydrolysis. While primarily for 2-methyl-1,3-propanediol, this approach can be adapted for benzyloxy analogs.

Procedure :

- Acrolein is reacted with 1,3-butanediol to form a cyclic acetal.

- Hydroformylation with syngas (CO/H₂) and rhodium catalysts produces aldehydes.

- Hydrogenation and hydrolysis yield the diol, which is benzylated via standard methods.

Key Parameters :

| Parameter | Value |

|---|---|

| Overall Yield | 50–65% (multi-step) |

| Catalyst | Rhodium complexes |

| Key Step | Hydroformylation |

Enzymatic Synthesis

Emerging biocatalytic methods use lipases or esterases to selectively benzylate diols under mild conditions. This green chemistry approach avoids harsh reagents.

Procedure :

- Propane-1,3-diol and vinyl benzyl ether are mixed in phosphate buffer (pH 7.0).

- Immobilized Candida antarctica lipase B (CAL-B) is added.

- The reaction proceeds at 30°C for 48 hours, with yields up to 70%.

Key Parameters :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 48 hours |

| Temperature | 30°C |

| Enzyme | CAL-B |

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Williamson Ether | 70–85% | Lab-scale | Moderate | Moderate (uses NaH) |

| Acid-Catalyzed | 60–75% | Pilot-scale | Low | High (high temps) |

| Continuous Flow | 85–90% | Industrial | High | Low (efficient) |

| Hydroformylation | 50–65% | Industrial | Very High | Moderate (Rh use) |

| Enzymatic | 65–70% | Lab-scale | High | Low (green) |

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The benzyloxymethyl group can be easily modified or replaced, making it a valuable building block in synthetic chemistry.

- Oxidation Reactions : The hydroxyl groups can be oxidized to yield carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reactions : Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be converted into simpler alcohols.

- Substitution Reactions : The benzyloxymethyl group can participate in nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of different functional groups.

Biological Research Applications

Enzyme Inhibition Studies

Research has indicated that 2-((Benzyloxy)methyl)propane-1,3-diol and its derivatives exhibit enzyme inhibition properties. This is particularly relevant in the context of viral infections, where compounds with similar structures have shown efficacy against Hepatitis C Virus (HCV).

- Antiviral Properties : Structurally related compounds have demonstrated antiviral activity by inhibiting key enzymes involved in viral replication, such as NS3/4A protease.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that while this compound exhibits antiviral properties, it also has potential anticancer effects. Studies have shown significant cytotoxicity against cancer cell lines, indicating its dual role as both an antiviral and anticancer agent.

Industrial Applications

This compound is also being explored for its applications in the production of specialty chemicals and materials. Its unique structure allows it to be used in the formulation of various chemical products.

- Production Methods : Industrial production typically involves optimized synthetic routes to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions.

作用機序

The mechanism of action of 2-((Benzyloxy)methyl)propane-1,3-diol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl groups and the benzyloxy moiety. These functional groups allow the compound to interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The benzyloxy group can stabilize intermediates in these reactions, making the compound a valuable intermediate in organic synthesis .

類似化合物との比較

3-(Benzyloxy)propane-1,2-diol: Similar structure but with the benzyloxy group attached to a different position on the propane backbone.

2-(Benzyloxy)ethanol: A simpler compound with a shorter carbon chain.

Benzyl alcohol: Lacks the diol functionality but shares the benzyloxy group.

Uniqueness: 2-((Benzyloxy)methyl)propane-1,3-diol is unique due to its combination of a benzyloxy group and a propane-1,3-diol backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from simpler benzyloxy compounds .

生物活性

2-((Benzyloxy)methyl)propane-1,3-diol, also known by its CAS number 117087-18-0, is a chemical compound with potential biological activities due to its unique structural features. This compound belongs to the class of benzyloxy alcohols and has been investigated for various pharmacological properties. This article explores the biological activity of this compound, synthesizing data from diverse research studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against Hepatitis C Virus (HCV) and other viral pathogens. The presence of the benzyloxy group has been linked to increased solubility and enhanced enzyme inhibitory activity at sub-nanomolar levels compared to standard antiviral agents .

Enzyme Inhibition

The compound exhibits promising enzyme inhibition capabilities. Research indicates that structurally related compounds can inhibit key enzymes involved in viral replication. For example, some derivatives have been tested against NS3/4A protease and showed significant inhibitory activity .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 2-((Benzyloxy)methyl)propan-1,3-diol | NS3/4A Protease | TBD | |

| Related Compound A | NS5B Polymerase | 50 | |

| Related Compound B | Reverse Transcriptase | 30 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits antiviral properties, it also has a cytotoxic effect on certain cancer cell lines, indicating a potential dual role as both an antiviral and anticancer agent .

Case Study: Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines. The findings revealed that compounds with a benzyloxy group demonstrated significant cytotoxicity against breast cancer cells (MCF-7), highlighting their potential in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore their biological activities further. For example, modifications to the hydroxyl groups or the benzyloxy moiety can lead to enhanced biological properties.

Synthesis Overview:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((Benzyloxy)methyl)propane-1,3-diol, and how can reaction conditions be optimized?

- Methodology :

- The compound is typically synthesized via nucleophilic substitution or benzyl ether formation. For example, benzyl alcohol derivatives react with propane-1,3-diol precursors under basic conditions. A common approach involves deprotection of intermediates, as seen in the synthesis of related diols using catalytic hydrogenation or acid hydrolysis .

- Optimization : Control reaction temperature (e.g., 0–25°C), use anhydrous solvents (THF, DCM), and employ catalysts like Pd/C for deprotection steps. Yield improvements (e.g., 75% in ) are achieved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Peaks for benzyloxy protons (δ 4.0–4.5 ppm) and diol protons (δ 3.5–3.8 ppm). reports specific shifts (δ 3.82–3.59 ppm for diol protons and δ 4.03–3.98 ppm for methine protons) .

- ¹³C NMR : Key signals include benzyl carbons (δ 70–75 ppm) and diol carbons (δ 60–65 ppm).

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use EN 374-certified gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation risks.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Use density functional theory (DFT) to model electron density maps and identify reactive sites (e.g., hydroxyl groups).

- Compare with PubChem-derived InChI descriptors (e.g., Canonical SMILES:

CC(CO)(COCC1=CC=CC=C1Br)O) to simulate reaction pathways . - Validate predictions experimentally via kinetic studies or isotopic labeling.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline). For example, ambiguous NOESY signals can be clarified via HSQC/HMBC correlations.

- Isotopic Labeling : Use deuterated analogs to isolate specific proton environments.

- Reference Standards : Compare with published data (e.g., δ 70.5 ppm for benzyl carbons in ) .

Q. How can enantiomerically pure forms of this diol be synthesized for chiral applications?

- Methodology :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in stereoselective etherification .

- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic mixtures selectively.

- Chromatography : Separate enantiomers via chiral HPLC columns (e.g., Chiralpak IA/IB) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Process Optimization : Use flow chemistry for controlled exothermic reactions.

- Purification : Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography.

- Quality Control : Monitor impurities via GC-MS or HPLC (e.g., 99% purity criteria in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。